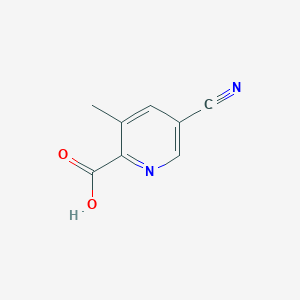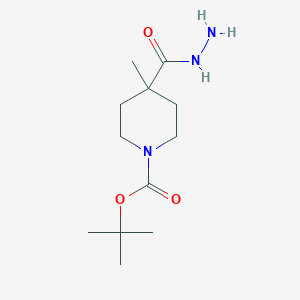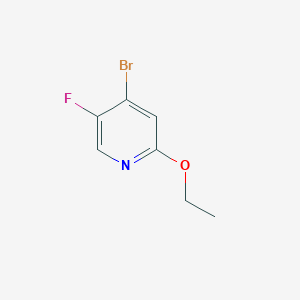
4-溴-2-乙氧基-5-氟吡啶
概述
描述
4-Bromo-2-ethoxy-5-fluoropyridine is a chemical compound with the molecular formula C7H7BrFNO It is a substituted pyridine derivative, characterized by the presence of bromine, ethoxy, and fluorine substituents on the pyridine ring
科学研究应用
4-Bromo-2-ethoxy-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of biologically active compounds for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 4-Bromo-2-ethoxy-5-fluoropyridine is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-Bromo-2-ethoxy-5-fluoropyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-ethoxy-5-fluoropyridine participates, affects the carbon–carbon bond formation pathway . This reaction is exceptionally mild and functional group tolerant, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its participation in the suzuki–miyaura coupling reaction . This reaction’s mild conditions and the stability of the organoboron reagents used could impact the bioavailability of 4-Bromo-2-ethoxy-5-fluoropyridine .
Result of Action
The molecular and cellular effects of 4-Bromo-2-ethoxy-5-fluoropyridine’s action are primarily seen in the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-ethoxy-5-fluoropyridine are influenced by environmental factors such as the presence of a palladium catalyst and organoboron reagents . These components are essential for the Suzuki–Miyaura coupling reaction, which is the primary biochemical pathway involving 4-Bromo-2-ethoxy-5-fluoropyridine .
生化分析
Biochemical Properties
4-Bromo-2-ethoxy-5-fluoropyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This compound can interact with palladium catalysts and boron reagents during these reactions . The nature of these interactions involves the formation of new chemical bonds, which can influence the structure and function of the resulting molecules.
Cellular Effects
The effects of 4-Bromo-2-ethoxy-5-fluoropyridine on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, 4-Bromo-2-ethoxy-5-fluoropyridine can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Molecular Mechanism
At the molecular level, 4-Bromo-2-ethoxy-5-fluoropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their activity. For example, this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . Alternatively, it could activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 4-Bromo-2-ethoxy-5-fluoropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-2-ethoxy-5-fluoropyridine can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 4-Bromo-2-ethoxy-5-fluoropyridine can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-ethoxy-5-fluoropyridine can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, 4-Bromo-2-ethoxy-5-fluoropyridine may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes. It is important to carefully determine the appropriate dosage range to minimize potential adverse effects while maximizing the desired biological activity.
Metabolic Pathways
4-Bromo-2-ethoxy-5-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 4-Bromo-2-ethoxy-5-fluoropyridine can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, clearance, and biological effects.
Transport and Distribution
The transport and distribution of 4-Bromo-2-ethoxy-5-fluoropyridine within cells and tissues are critical for understanding its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of 4-Bromo-2-ethoxy-5-fluoropyridine within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall biological effects.
Subcellular Localization
The subcellular localization of 4-Bromo-2-ethoxy-5-fluoropyridine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of 4-Bromo-2-ethoxy-5-fluoropyridine is important for elucidating its specific biological roles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-5-fluoropyridine typically involves the reaction of 4-bromo-5-fluoro-2(1H)-pyridinone with iodoethane. The reaction is carried out under specific conditions to ensure the successful introduction of the ethoxy group at the 2-position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-ethoxy-5-fluoropyridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
4-Bromo-2-ethoxy-5-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the ethoxy group.
4-Fluoro-2-bromopyridine: Another related compound with different substitution patterns.
Uniqueness
4-Bromo-2-ethoxy-5-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
4-bromo-2-ethoxy-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVZLWQGRVQEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353776-96-1 | |
| Record name | 4-bromo-2-ethoxy-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

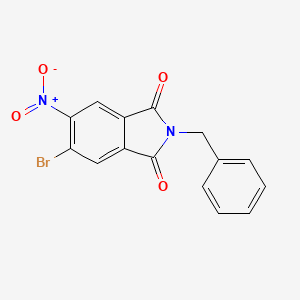
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)
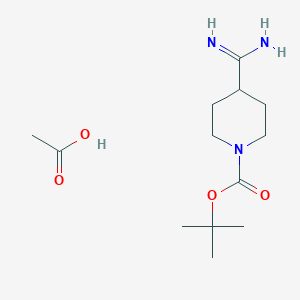
![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
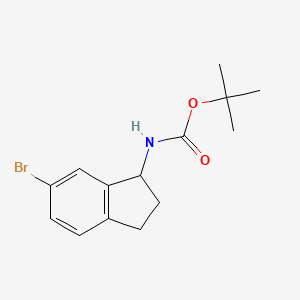
![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)
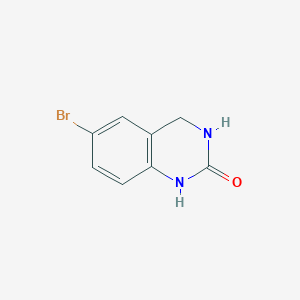
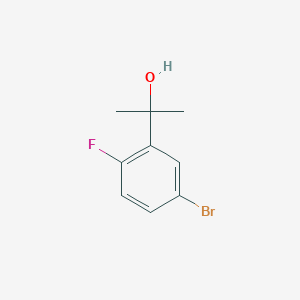

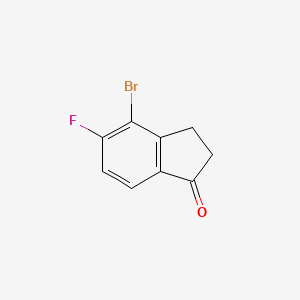
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
